Vidalol A
Description
Contextualization within Marine Natural Products Chemistry
The study of marine natural products is a branch of chemistry focused on isolating and characterizing unique chemical compounds from marine life, including algae, sponges, and other invertebrates. mdpi.com These organisms exist in diverse and competitive environments, which has driven the evolution of complex secondary metabolites with a wide range of biological activities. nih.govnih.gov
Vidalol A was first identified from the Caribbean red alga Vidalia obtusaloba (now classified in the genus Osmundea). nih.gov Red algae, particularly from the family Rhodomelaceae (which includes the genera Vidalia, Osmundea, and Laurencia), are well-documented as rich sources of halogenated, particularly brominated, secondary metabolites. researchgate.netresearchgate.net The isolation of this compound is a direct result of systematic efforts to explore marine organisms for new, structurally interesting, and potentially therapeutic compounds. nih.gov Its discovery contributed to the growing library of unique chemical structures originating from the marine biosphere, a field that has yielded several clinically important drugs.
Significance as a Polybrominated Phenolic Compound
This compound is classified as a polybrominated phenolic compound. This chemical class is characterized by a phenol (B47542) backbone (a hydroxyl group attached to an aromatic ring) that is substituted with multiple bromine atoms. The presence of halogen atoms, especially bromine, is a hallmark of many marine natural products and often imparts significant biological activity to the molecule. mdpi.com
The structure of this compound is distinct, and it was elucidated alongside a related compound, Vidalol B, through spectroscopic methods. nih.gov Phenolic compounds, in general, are known for a variety of biological functions, including antioxidant activity. researchgate.net The extensive bromination of the phenolic structure of this compound makes it a subject of interest for chemists, as this feature is relatively rare in terrestrial natural products and suggests a unique biosynthetic pathway within the marine alga.
Overview of Current Research Trajectories
The initial research impetus for the discovery of this compound was a targeted search for new, naturally occurring anti-inflammatory agents. nih.gov Specifically, the study that first isolated this compound was investigating compounds that could function as inhibitors of the enzyme phospholipase A2 (PLA2). This enzyme is a critical component of the inflammatory cascade, and its inhibition is a key mechanism for many anti-inflammatory drugs.
Therefore, the primary research trajectory for this compound, stemming from its discovery, has been in the area of inflammation research. The compound was identified as a novel bromophenol with potential anti-inflammatory properties, marking it as a lead structure for further investigation in this therapeutic area. nih.gov Subsequent interest revolves around understanding the structure-activity relationship of its polybrominated phenolic core and its potential as a scaffold for developing new anti-inflammatory agents.
Table 1: Chemical Compound Properties
| Compound Name | Source Organism | Chemical Class | Key Structural Feature | Investigated Biological Activity |
| This compound | Vidalia obtusaloba | Phenolic Compound | Polybrominated | Anti-inflammatory (Phospholipase A2 inhibition) |
| Vidalol B | Vidalia obtusaloba | Phenolic Compound | Polybrominated | Anti-inflammatory (Phospholipase A2 inhibition) |
Structure
2D Structure
3D Structure
Properties
CAS No. |
137182-39-9 |
|---|---|
Molecular Formula |
C13H9Br3O5 |
Molecular Weight |
484.92 g/mol |
IUPAC Name |
2-bromo-4-[(2,3-dibromo-4,5-dihydroxyphenyl)methyl]benzene-1,3,5-triol |
InChI |
InChI=1S/C13H9Br3O5/c14-9-4(2-8(19)13(21)11(9)16)1-5-6(17)3-7(18)10(15)12(5)20/h2-3,17-21H,1H2 |
InChI Key |
ILWIINNNOSHNIH-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1O)O)Br)Br)CC2=C(C(=C(C=C2O)O)Br)O |
Canonical SMILES |
C1=C(C(=C(C(=C1O)O)Br)Br)CC2=C(C(=C(C=C2O)O)Br)O |
Other CAS No. |
137182-39-9 |
Synonyms |
vidalol A |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Vidalol a
Identification of Marine Algal Sources (e.g., Red Algae, Brown Algae)
Vidalol A is a natural product primarily identified in red algae (Rhodophyta). wikipedia.org Chemical investigations have pinpointed its origin to this specific phylum of marine algae.
Red Algae: The definitive source of this compound is the Caribbean marine red alga Vidalia obtusaloba. nih.govdocumentsdelivered.com This species has been the subject of chemical studies that led to the initial isolation and characterization of this compound and its structural analog, Vidalol B. nih.govmdpi.com The genus Vidalia, a member of the Rhodomelaceae family, is known for producing a variety of bromophenolic metabolites. researchgate.net While other novel phenolic compounds, such as vidalenolone, have been isolated from other tropical red algae of the Vidalia species, this compound's documented origin is specifically linked to Vidalia obtusaloba. nih.gov
Brown Algae: To date, there are no scientific reports of this compound being isolated from brown algae (Phaeophyceae). wikipedia.org Brown algae are a rich source of other secondary metabolites, such as phlorotannins, fucoxanthin, and various polysaccharides like alginates and fucoidans, but not this compound. sld.cunih.govresearchgate.net The secondary metabolite profiles of brown algae are chemically distinct, focusing more on terpenes and non-halogenated polyphenols. mdpi.commdpi.com
The following table summarizes the known marine algal sources for this compound.
| Compound | Phylum | Algal Species | Location |
| This compound | Red Algae (Rhodophyta) | Vidalia obtusaloba | Caribbean |
Strategies for Bioprospecting Halogenated Metabolites from Marine Ecosystems
The discovery of this compound is a result of bioprospecting, a systematic search for novel and useful compounds from biological sources. Marine ecosystems, with their vast biodiversity, are a significant frontier for discovering halogenated metabolites. frontiersin.org
Key strategies in marine bioprospecting include:
Targeted Organism Collection: Researchers often target specific organisms known to produce unique secondary metabolites. Marine algae, particularly red algae, are known hotspots for halogenated compounds, making them a primary target. mdpi.commdpi.com Sponges and marine-derived fungi are also significant sources of diverse halometabolites. frontiersin.orgnih.gov
Bioassay-Guided Fractionation: Crude extracts from collected organisms are tested for specific biological activities (e.g., anti-inflammatory, antimicrobial). nih.govnih.gov Extracts showing promising activity are then chemically separated, or "fractionated," into simpler mixtures. Each fraction is re-tested, allowing researchers to progressively isolate the specific compound responsible for the activity.
Genomic Screening: Modern bioprospecting can involve genetic screening of marine organisms. By identifying genes for halogenase enzymes, which are responsible for incorporating halogen atoms (like bromine) into molecules, researchers can predict an organism's potential to produce novel halometabolites without first needing to isolate the compounds. nih.gov This approach is particularly useful for identifying cryptic or silent gene clusters that are not expressed under standard laboratory conditions. nih.gov
Chemotaxonomy: The study of the chemical composition of organisms can guide bioprospecting. Certain families or genera of algae, like the Rhodomelaceae family, are known to be rich in bromophenols. researchgate.net Knowledge of these patterns helps researchers select promising species for investigation. researchgate.net
Extraction and Purification Techniques for this compound and Related Bromophenols
The isolation of pure this compound from its algal source involves a multi-step process of extraction and purification. These techniques are standard for the study of natural products chemistry.
Extraction: The initial step is to extract the organic compounds from the collected algal biomass. This is typically achieved by soaking the fresh or dried algae in an organic solvent. For bromophenols and other lipid-soluble metabolites, a common approach is to use a sequence of solvents with increasing polarity. A typical extraction process for isolating compounds like this compound from Vidalia obtusaloba would involve:
Collection and freeze-drying of the algal material.
Extraction with a moderately polar solvent, such as dichloromethane or a methanol-dichloromethane mixture, to create a crude lipid extract. nih.govmdpi.com
The solvent is then evaporated under reduced pressure to yield a concentrated crude extract containing a complex mixture of compounds. jocpr.com
Purification: The crude extract contains many different substances, and this compound must be separated from the others. This is accomplished through chromatography, a technique that separates components of a mixture based on their different physical and chemical properties.
Column Chromatography: The crude extract is first passed through a silica (B1680970) gel column. Different solvents or solvent mixtures (the "mobile phase") are used to wash the compounds through the column. Compounds separate based on their affinity for the silica gel versus the solvent. Fractions are collected and analyzed.
High-Performance Liquid Chromatography (HPLC): For final purification, HPLC is often used. nih.gov This technique uses high pressure to pass the solvent through a column with very fine particles, allowing for a much higher degree of separation than standard column chromatography. nih.gov Fractions containing the pure compound are identified using a detector, such as a UV spectrophotometer.
The structure of the isolated pure compound is then determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide detailed information about the molecular structure and weight. nih.govnih.gov
Biosynthetic Pathways and Chemical Synthesis of Vidalol a
Elucidation of Biosynthetic Precursors in Marine Organisms
Marine organisms, especially red algae, are known to produce a wide array of halogenated secondary metabolites, including bromophenols like Vidalol A. scielo.brnih.govnih.gov While the precise biosynthetic pathway for this compound is not extensively detailed in the provided search results, the biosynthesis of related bromophenols in marine organisms is generally understood to involve simple phenolic precursors. nih.govnio.res.in Studies on other marine natural products suggest that pathways often involve the coupling of simple bromophenols. nio.res.in For instance, research on polybrominated diphenyl ethers (PBDEs), which share structural similarities with this compound's biphenyl (B1667301) core, indicates they are biosynthesized by marine bacteria and red algae through the coupling of simple bromophenols. nio.res.in The presence of hydroxyl and methoxy (B1213986) groups is often characteristic of naturally produced PBDEs, distinguishing them from synthetic counterparts. nio.res.in Oxidative phenolic coupling is highlighted as a key reaction in the biosynthesis of various natural products with phenolic backbones. rsc.orgnih.gov
Enzymatic Mechanisms Involved in Halogenation and Phenol (B47542) Coupling
The biosynthesis of bromophenols in marine organisms is understood to involve enzymes such as bromoperoxidases, bromase, and laccase, in the presence of hydrogen peroxide and bromide. nih.gov These enzymes catalyze the halogenation and coupling reactions necessary to form the complex structures of marine bromophenols. nih.gov Bromoperoxidases, for example, have been shown to facilitate the formation of hydroxylated polybrominated diphenyl ethers (HO-PBDEs) from simple bromophenols, suggesting a similar role in the biosynthesis of other polybrominated compounds. encyclopedia.pub Laccase has also been demonstrated as a coupling catalyst in related biosynthetic processes. encyclopedia.pub Oxidative phenol cross-linking reactions, catalyzed by specific enzymes, are crucial in the biosynthesis of various natural products containing coupled aromatic rings. nih.gov While the specific enzymes responsible for this compound biosynthesis are not explicitly named, the general enzymatic machinery in marine organisms for halogenation and phenol coupling is well-established for similar compounds. nih.govrsc.orgnih.gov
Chemical Synthesis Approaches for this compound and Structural Analogs
The chemical synthesis of highly substituted phenols, including polybrominated ones like this compound, presents significant challenges, particularly in achieving regioselectivity. oregonstate.edugaylordchemical.comrsc.orgoregonstate.edu Multiple strategies have been developed to address these challenges. oregonstate.eduoregonstate.edu
Total synthesis approaches for complex polybrominated phenols often involve multi-step routes utilizing known synthetic reactions. encyclopedia.pub For compounds with biphenyl skeletons like this compound, strategies may involve the coupling of phenolic rings. encyclopedia.pub One approach for synthesizing polybrominated diphenyl ethers, which share a similar coupling motif, involves the O-arylation of brominated phenols using diaryliodonium salts or the perbromination of aminodiphenyl ethers. nio.res.indiva-portal.org Another method for diaryl ether synthesis involves the reaction of arylboronic acids with phenols in the presence of copper(II) acetate (B1210297). nio.res.in While these methods are described for diphenyl ethers, the principle of coupling pre-functionalized aromatic rings is relevant to the synthesis of biphenyl structures found in this compound. Total synthesis of related marine metabolites, such as polysiphenol, has been achieved through oxidative coupling followed by demethylation. encyclopedia.pub
Achieving regioselectivity is a key challenge in the synthesis of substituted phenols due to the similar electronic properties of different positions on the aromatic ring. oregonstate.edursc.orgchemistryviews.org Traditional electrophilic aromatic substitution reactions often lead to mixtures of ortho and para products. gaylordchemical.comrsc.org Various methods have been developed to control regioselectivity in phenol bromination. Some approaches utilize specific brominating reagents and reaction conditions to favor substitution at particular positions. chemistryviews.orgmdpi.comresearchgate.net For instance, regioselective monobromination of phenols has been achieved using KBr and layered double hydroxides, favoring the para position. mdpi.comresearchgate.net Another method employs TMSBr with bulky sulfoxides to promote para-selective bromination. chemistryviews.org Cycloaddition-based methods have also been developed to synthesize substituted phenols with complete control of regioselectivity. oregonstate.eduoregonstate.edu These methods often involve the reaction of hydroxypyrones and nitroalkenes. oregonstate.eduoregonstate.edu
The synthesis of highly substituted phenolic compounds is challenging due to several factors. The presence of multiple reactive sites on the phenol ring can lead to over-substitution and the formation of complex mixtures. mdpi.comresearchgate.net Controlling the regiochemistry of substituents, especially in polyhalogenated compounds, is difficult due to the subtle electronic and steric effects. oregonstate.edursc.orgchemistryviews.org Traditional methods like Friedel-Crafts alkylations of unprotected phenols can result in phenyl ethers or mixtures of products with limited regioselectivity. oregonstate.edu Oxidative methods, while useful, can sometimes suffer from overoxidation or moderate regioselectivity depending on the C-H bond strength. oregonstate.edu The synthesis of meta-substituted phenols, in particular, is challenging due to the inherent directing effects of substituents. gaylordchemical.comrsc.org Developing environmentally friendly and efficient methods that avoid toxic reagents and minimize waste remains an ongoing area of research in the synthesis of substituted phenols. gaylordchemical.comresearchgate.netacs.org
Structure Activity Relationship Sar Studies and Derivative Development of Vidalol a
Influence of Bromine Substituents on Molecular Interactions and Bioactivity
Bromine substituents play a significant role in the bioactivity of Vidalol A and related compounds researchgate.netmdpi.com. The presence of halogen atoms, particularly bromine, can alter the lipophilicity and electronic properties of the molecule, influencing its permeability through biological membranes and its interaction with target proteins revmedchir.ro. Multiple studies on various brominated derivatives have confirmed the positive effect of bromination on bioactive potential, although the exact mechanisms are still being elucidated revmedchir.ro. For example, in some bromophenol derivatives, the presence of multiple bromine atoms (four to five) on the aryl rings was found to be critical for inhibiting protein tyrosine phosphatase 1B (PTP1B) encyclopedia.pubmdpi.com. The position and number of halogen atoms can influence the potency of activity encyclopedia.pub.
Rational Design and Synthesis of this compound Derivatives for Enhanced Bioactivity
The rational design and synthesis of this compound derivatives are pursued to enhance their bioactivity and explore their therapeutic potential researchgate.netontosight.aitandfonline.comnih.govmdpi.comrevmedchir.ro. This involves modifying specific parts of the this compound structure based on SAR insights from related compounds. Synthetic efforts aim to create analogs with improved potency, selectivity, or pharmacokinetic properties encyclopedia.pub.
Analogs with Modified Phenolic Moieties
Modifications to the phenolic moieties of this compound and its analogs have been explored to impact their biological activity ontosight.aid-nb.info. This can involve altering the number or position of hydroxyl groups, or chemical modifications such as O-methylation or the addition of other functional groups to the phenolic oxygens nih.govencyclopedia.pub. For example, O-methylated derivatives of certain natural bromophenols have shown carbonic anhydrase inhibitory activity encyclopedia.pub. The presence of hydroxyl groups on the diphenyl backbone has been found essential for the in vitro antioxidative activities of some related compounds encyclopedia.pub.
Derivatives with Altered Halogenation Patterns
Altering the halogenation patterns on the aromatic rings is a common strategy in developing bromophenol derivatives tandfonline.com. This involves changing the number, type (e.g., chlorine or bromine), or position of halogen atoms revmedchir.ro. Studies have shown that the degree and position of halogenation can significantly influence antimicrobial activity and other biological effects revmedchir.ro. For instance, increasing the degree of halogenation in some series of derivatives has led to increased antimicrobial activity revmedchir.ro.
Dimeric and Other Complex this compound Analogs
This compound itself can be considered in the context of dimeric bromophenols, as its structure contains two connected aromatic rings researchgate.netnih.gov. Vidalol B is an example of a related dimeric bromophenol researchgate.netontosight.ainih.govnih.gov. Research has explored the synthesis and activity of various dimeric and other complex bromophenol analogs, often inspired by natural products ontosight.airevmedchir.ronih.gov. These complex structures can exhibit different biological profiles compared to their monomeric counterparts, and the nature of the linker between the aromatic units can influence activity nih.gov. For example, dimeric bromophenols with a methylene (B1212753) bridge have been isolated and studied nih.gov.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 192847 |
| Vidalol B | Chembl477748 (No direct PubChem CID found in search results, ChemBL identifier provided) ontosight.ai |
| Phloroglucinol | 359 |
| Acetazolamide | 1984 |
| Vancomycin | 14924050 |
| Griseofulvin | 441140 |
| Ciprofloxacin | 2765 |
| Resorcinol | 5053 |
| Hydroquinone | 785 |
| Catechol | 289 |
| Salicylic acid | 338 |
| 5-Fluorouracil | 3385 |
| Uracil | 1146 |
| Spermine | 1103 |
| Spermidine | 1104 |
Data Tables
Based on the search results, specific quantitative data directly comparing the bioactivity of this compound and a range of its synthesized derivatives in a single study is limited. However, the search results provide examples of SAR findings for related bromophenols and their derivatives which can be illustrative of the principles applied in this field.
For example, studies on carbonic anhydrase inhibition by bromophenols and their derivatives highlight the impact of structural variations.
Table 1: Illustrative Carbonic Anhydrase Inhibition Data for Related Bromophenol Derivatives
| Compound Type | Structural Feature(s) | hCA Isozyme(s) Inhibited | Representative KI or IC50 Value (µM) | Source |
| Certain Bromophenol Derivatives (e.g., Vidalol B analogs) | Bisphenol, bromophenol, methoxyphenol derivatives | hCA I, II, IV, VI | Varied, some in low micromolar range | nih.govnih.gov |
| Certain Uracil Derivatives (phenolic) | Two mono or di hydroxy moieties, meta substitution | hCA II | Submicromolar (e.g., 0.1715 µM) | tandfonline.comtandfonline.com |
| Certain Bromophenols from O. corymbifera | Diphenylmethane skeleton, bromine moiety | M. grisea ICL | Potent inhibition | acs.org |
| Certain Synthetic Bromophenol Derivatives | Tricyclic scaffold, multi-bromine atoms (4-5) | PTP1B | Low micromolar (e.g., 0.89 µM) | encyclopedia.pubmdpi.com |
Studies on the influence of halogenation on antimicrobial activity also provide quantitative insights:
Biological Activities and Mechanistic Investigations of Vidalol a
Antimicrobial Activities
Compounds structurally similar to Vidalol A, such as other brominated phenols isolated from marine organisms, have demonstrated antimicrobial properties ontosight.ainih.gov. The presence of bromine atoms and phenolic hydroxyl groups in the structure of this compound is indicative of potential interactions with microbial targets ontosight.ai.
Antibacterial Mechanisms and Spectrum of Activity
While direct information on this compound's antibacterial mechanisms and spectrum is not explicitly detailed in the search results, related bromophenols from marine sources have shown antibacterial activity nih.gov. The mechanisms of antibacterial agents can involve inhibiting bacterial DNA gyrase, interfering with cell wall synthesis, or disrupting cell membranes nih.govnih.gov. Given its structure, this compound might exert antibacterial effects through similar mechanisms, potentially involving the disruption of essential bacterial processes or structures.
Antifungal Mechanisms and Efficacy
Structurally similar compounds, including brominated phenols and polyphenolic compounds, have been investigated for their antifungal activities ontosight.ainih.gov. Some antifungal agents work by interfering with fungal cell wall synthesis, disrupting ion channels in the plasma membrane, or increasing the production of reactive oxygen species (ROS) to induce apoptosis in fungal cells researchgate.net. While specific data for this compound is absent, its structural features suggest it could potentially exhibit antifungal efficacy through comparable mechanisms observed in other phenolic and brominated natural products.
Antioxidant Properties and Reactive Oxygen Species Modulation
Polyphenolic compounds, including those with a 1,3,5-benzenetriol structure, are known for their antioxidant properties and their ability to protect cells from oxidative stress ontosight.ainih.gov. Antioxidants function by neutralizing harmful free radicals and preventing oxidative damage to cells and tissues mdpi.comanimbiosci.org. They can act as free radical scavengers due to the redox properties of their phenolic hydroxyl groups and can also induce the production of intracellular antioxidant enzymes animbiosci.org. While direct studies on this compound's antioxidant capacity and its specific mechanisms of modulating reactive oxygen species (ROS) homeostasis are not detailed, its structural similarity to known antioxidants suggests a potential for similar activity ontosight.ainih.govnih.govnih.govmdpi.com. Modulation of ROS homeostasis can involve either reducing excessive ROS production or enhancing the body's antioxidant defense mechanisms nih.gov.
Enzyme Inhibition Profiles
Marine natural products, including bromophenols, have been explored for their enzyme inhibitory activities nih.govnih.gov. Vidalol B, a related bromophenol, has been investigated for its inhibitory effects on various enzymes, including carbonic anhydrases nih.govnih.gov. This suggests that this compound may also possess enzyme inhibitory properties.
Carbonic Anhydrase (CA) Isozyme Inhibition (e.g., hCA I, II, IV, VI, IX, XII)
Carbonic anhydrases (CAs) are metalloenzymes involved in various physiological processes, and their inhibitors have therapeutic applications nih.govnih.gov. Several bromophenols, including Vidalol B and its derivatives, have been studied for their inhibitory effects on human carbonic anhydrase (hCA) isoforms, such as hCA I, II, IV, and VI nih.govnih.govresearchgate.net. Some of these compounds have shown inhibitory effects in the high micromolar to low nanomolar range, with some exhibiting selective profiles against certain isoforms like hCA IV and VI nih.govresearchgate.net.
While specific inhibition data for this compound against these hCA isoforms is not provided in the search results, the research on Vidalol B and other related bromophenols indicates that this compound could potentially act as a carbonic anhydrase inhibitor nih.govnih.govresearchgate.net. Studies on other inhibitors, such as sulfonamides and phenols, highlight different binding mechanisms to the CA active site, including zinc binding or anchoring to the water molecule/hydroxide ion coordinated to the zinc researchgate.netacs.org.
Kinetic Characterization of Inhibition
Kinetic investigations, such as Lineweaver-Burk plots, are used to determine the nature of enzyme inhibition (e.g., competitive, non-competitive) and to calculate inhibition constants (KI values) nih.gov. For some carbonic anhydrase inhibitors, including certain natural compounds, kinetic studies have indicated competitive inhibition with the substrate nih.gov. While specific kinetic characterization data for this compound's inhibition of carbonic anhydrase is not available in the search results, studies on related compounds like Vidalol B and other bromophenols have involved assessing their inhibitory potency through KI values against different hCA isoforms nih.govnih.gov. These studies provide quantitative measures of the inhibitor's affinity for the enzyme.
Table 1: PubChem CIDs of Mentioned Compounds
| Compound Name | PubChem CID |
| This compound | 132036 chem960.com |
| Phloroglucinol | 359 ctdbase.org |
| Vidalol B | 118794 bidd.group |
Isoform Selectivity Profiles
Research into the biological activities of compounds structurally similar to this compound, such as other bromophenols, has included investigations into their isoform selectivity profiles, particularly concerning enzymes like carbonic anhydrases (CAs). researchgate.netnih.govnih.govsemanticscholar.org Studies on bromophenols have shown varying degrees of inhibitory effects against different human CA isoforms, including hCA I, II, IV, VI, IX, and XII. researchgate.netnih.govnih.gov Some bromophenol derivatives have demonstrated slightly selective profiles, with more effective inhibitory action against certain isoforms like hCA IV and VI. nih.gov However, achieving high isoform selectivity with bromophenols has been noted as a challenge due to the conserved active site architecture among human CA isoforms. researchgate.net
Other Enzyme Interactions (e.g., Acetylcholinesterase, Glycogen (B147801) Synthase Kinase-3β, Cyclooxygenase, HIV Reverse Transcriptase, Glucose 6-Phosphate Dehydrogenase)
While specific data on this compound's direct interaction with all listed enzymes is not extensively detailed in the provided search results, related bromophenols and marine natural products have been investigated for such activities. For instance, some cyanobacteria-derived metabolites structurally resembling polyhydroxylated phenols like this compound have shown the ability to inhibit cyclooxygenase and HIV reverse transcriptase enzymes. nih.gov Research on other marine natural products has also explored inhibition of enzymes such as HIV-1 reverse transcriptase and protease. archive.org Glycogen synthase kinase-3β (GSK-3β) is an enzyme involved in various cellular processes, and its inhibition has been explored in the context of therapeutic strategies, although a direct link to this compound is not explicitly provided in the search results. archive.orgnih.gov Similarly, acetylcholinesterase and glucose 6-phosphate dehydrogenase are enzymes of interest in various biological contexts, but specific interactions with this compound are not detailed in the provided information.
Modulation of Cellular Signaling Pathways (e.g., PI3K/Akt, MAPK)
Studies on bromophenols, which share structural similarities with this compound, have indicated their ability to modulate cellular signaling pathways, including the PI3K/Akt and MAPK pathways. ruc.dk For example, certain bromophenols have been reported to inactivate the PI3K/Akt pathway while activating the MAPK pathway in specific cell lines. ruc.dk These pathways are crucial regulators of cell proliferation, survival, and differentiation, and their modulation is of interest in the context of various biological processes and diseases. nih.govmdpi.commdpi.comnih.gov The PI3K/Akt pathway is known to play a pivotal role in processes such as glucose uptake, glycogen synthesis, and cell survival, while the ERK1/2 pathway, a component of the MAPK pathway, is important for regulating cell proliferation and differentiation. mdpi.com
Ecological Roles and Chemical Defense Mechanisms
This compound, as a secondary metabolite produced by red algae, is understood to play important ecological roles, particularly in chemical defense mechanisms. researchgate.netscielo.brscielo.br Seaweeds, including red algae, produce a diverse array of secondary metabolites that act as defense compounds against herbivores, pathogenic bacteria, fungi, and fouling organisms. researchgate.netscielo.br Halogenated compounds, such as bromophenols characteristic of red algae, are recognized as primary defensive metabolites. researchgate.netscielo.br These compounds can deter feeding by herbivores and inhibit the settlement and growth of epibionts on algal surfaces. researchgate.netscielo.br The production of such metabolites can provide ecological benefits by reinforcing seaweed protection against various harmful biological factors. researchgate.net
Preclinical Investigations of Bioactivity in In Vitro and In Vivo Models
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID |
| This compound | 192847 |
| Phloroglucinol | 359 |
| Acetazolamide | 1984 |
| Metformin | 4091 |
| Vildagliptin | 135139601 |
| Diclofenac | 3033 |
| TDZD-8 | 644709 |
| Psammaplin A | 6451763 |
| Temozolomide | 5393 |
| Halimedatrial | 6434892 |
| Caulerpenin | 5281026 |
| Lanosol | 1544010 |
| Elatol | 6439846 |
| Dictyopterene C | 5357875 |
| Pachydictyol A | 6439860 |
| Fucodiphlorethol | 10298424 |
| Epitaondiol | 10163153 |
| Withametelin | 119156 |
| Coagulansin A | 119155 |
| Erythropoietin | 133716 |
| Vildagliptin | 135139601 |
| Metformin | 4091 |
| Lanosol | 1544010 |
| Vidalol B | 5318581 |
| Elatol | 6439846 |
Interactive Data Tables:
While the search results provide qualitative descriptions of enzyme interactions and pathway modulations, specific quantitative data (e.g., IC50 or Ki values for enzyme inhibition, or detailed fold changes in pathway activation) for this compound itself across all the listed enzymes and pathways are not consistently present in a format suitable for generating comprehensive interactive data tables solely focused on this compound. The information often refers to related bromophenols or general mechanisms. Therefore, interactive data tables cannot be generated for this compound based solely on the provided search results for these specific sections as requested.
However, based on the information about bromophenols and carbonic anhydrase inhibition, a potential structure for a data table, if specific data for this compound were available, would look like this:
| Compound | Target Enzyme Isoform | Inhibition Type | IC50/Ki Value | Notes |
| This compound | hCA I | Inhibitor | [Value] | |
| This compound | hCA II | Inhibitor | [Value] | |
| This compound | hCA IX | Inhibitor | [Value] | |
| This compound | hCA XII | Inhibitor | [Value] | |
| This compound | Acetylcholinesterase | Inhibitor | [Value] | |
| This compound | GSK-3β | Inhibitor | [Value] | |
| This compound | Cyclooxygenase | Inhibitor | [Value] | |
| This compound | HIV Reverse Transcriptase | Inhibitor | [Value] | |
| This compound | Glucose 6-Phosphate Dehydrogenase | Inhibitor | [Value] |
Computational and Theoretical Investigations of Vidalol a
Molecular Docking Studies of Protein-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nutricion.orgdntb.gov.ua This method helps in understanding the molecular recognition process and can be instrumental in drug discovery and design. nutricion.orgresearchgate.netnih.gov The process involves sampling various conformations of the ligand within the protein's active site and using a scoring function to rank the most energetically favorable binding poses. nih.gov
In the context of Vidalol A, molecular docking studies would be employed to screen its binding affinity against various protein targets implicated in disease pathways. The goal is to predict how this compound interacts with a protein's binding pocket, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the complex. nutricion.orgnih.gov For instance, docking simulations could reveal interactions between the hydroxyl groups of this compound and polar amino acid residues in a receptor's active site, or hydrophobic interactions involving its brominated phenyl rings.
These simulations allow researchers to filter large databases of compounds to identify those with a high potential for binding to a specific protein, a process known as virtual screening. researchgate.netnih.gov By analyzing the predicted binding mode of this compound, scientists can generate hypotheses about its mechanism of action and guide the design of more potent analogs. nutricion.org
| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | The distribution of electron density around the bromine and oxygen atoms influences electrostatic complementarity with the protein surface. |
Molecular Dynamics Simulations of Binding Events and Conformational Stability
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. nih.gov This technique is invaluable for studying the physical basis of the structure and function of biomolecules. nih.gov While molecular docking provides a static snapshot of a potential binding pose, MD simulations can be used to assess the stability of the protein-ligand complex and observe conformational changes that occur upon binding. nih.gov
For a this compound-protein complex identified through docking, an MD simulation would be initiated to observe its behavior over a timescale of nanoseconds to microseconds. nih.govnih.gov Key analyses from these simulations include:
Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein atoms is monitored. A stable RMSD value over time suggests that the binding pose is maintained.
Conformational Changes: MD can reveal how the protein structure, particularly flexible regions like loops or flaps, adapts to the presence of this compound. nih.gov It also shows the conformational flexibility of this compound itself within the binding pocket. nih.gov
Interaction Persistence: The simulation allows for the analysis of the lifetime of specific interactions, such as hydrogen bonds, identified in the docking pose.
Enhanced sampling techniques, such as accelerated MD (aMD), can overcome the time-scale limitations of conventional MD to simulate rare events like the spontaneous binding and unbinding of a ligand. nih.gov Such simulations can provide deeper insights into the thermodynamics and kinetics of this compound binding to its target. nih.gov The stability of a protein can also be influenced by its environment, and MD simulations can probe how different solvents or the presence of co-solutes affect its conformational stability. researchgate.net
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. hust.edu.vnmdpi.comyoutube.com It is a powerful tool for calculating a wide range of molecular properties from first principles. mdpi.comresearcher.life DFT calculations are based on the principle that the energy of a molecule is determined by its electron density. mdpi.com
A fundamental application of DFT is the optimization of a molecule's geometry to find its most stable, lowest-energy three-dimensional structure. mdpi.comnih.govarxiv.org For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. mdpi.com This optimized geometry is crucial for understanding the molecule's intrinsic shape and serves as the starting point for other computational studies like molecular docking. mdpi.comresearchgate.net
Once the geometry is optimized, DFT is used to analyze the molecule's electronic structure. nih.govresearchgate.net This includes calculating the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and stability. nih.govmalayajournal.org A smaller gap generally implies higher reactivity. malayajournal.org Another useful output is the molecular electrostatic potential (MEP) map, which visualizes the electron density distribution and highlights regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting sites for intermolecular interactions. malayajournal.org
From the electronic properties calculated by DFT, several "global reactivity descriptors" can be derived to quantify a molecule's reactive behavior. nih.govmalayajournal.orgbookswagon.com These descriptors provide a theoretical framework for understanding and predicting chemical reactions and are valuable in fields like drug design. mdpi.comresearcher.lifemalayajournal.orgbookswagon.com
Table 2: Key Quantum Chemical Reactivity Descriptors Calculated via DFT
| Descriptor | Symbol | Formula | Interpretation |
|---|---|---|---|
| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. nih.gov |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Quantifies the resistance to charge transfer. nih.gov Harder molecules have a larger HOMO-LUMO gap. |
| Global Softness | S | 1 / (2η) | The reciprocal of hardness; indicates a molecule's polarizability. nih.gov |
| Electronegativity | χ | -µ | The power of an atom or molecule to attract electrons. malayajournal.org |
| Electrophilicity Index | ω | µ² / (2η) | Measures the propensity of a species to accept electrons. |
These descriptors, calculated for this compound, would provide a quantitative measure of its stability and reactivity, helping to explain its biological activity and potential interactions with biological macromolecules. nih.govnih.gov
DFT calculations are an excellent tool for studying these interactions. mdpi.com By calculating the energies of different conformers, researchers can determine the stability conferred by specific IHBs. nih.gov Theoretical methods like Natural Bond Orbital (NBO) analysis can be used to quantify the strength of these hydrogen bonds by examining the interaction between the lone pair orbital of the acceptor atom and the anti-bonding orbital of the donor O-H bond. mdpi.com Understanding the IHB patterns in this compound is crucial, as the formation of these bonds can "mask" polar groups, potentially affecting properties like membrane permeability and solubility. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Bromophenol Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov The fundamental principle is that the structural properties of a molecule, encoded as numerical values called "molecular descriptors," determine its activity. nih.gov
For a class of compounds like marine bromophenols, including this compound and its analogs, a QSAR model could be developed to predict their activity against a specific biological target (e.g., an enzyme or receptor). biointerfaceresearch.com The process involves:
Data Collection: Assembling a dataset of bromophenol analogs with experimentally measured biological activities.
Descriptor Calculation: Calculating a large number of molecular descriptors for each compound, which can describe constitutional, topological, electronic, and physicochemical properties. nih.gov
Model Building: Using statistical methods, such as multiple linear regression (MLR), to build a mathematical equation that correlates a subset of the most relevant descriptors with the observed activity. nih.govbiointerfaceresearch.com
Validation: Rigorously validating the model to ensure its statistical robustness and predictive power for new, untested compounds. plos.org
A successful QSAR model for bromophenol analogs would identify the key structural features that are either beneficial or detrimental to their biological activity. nih.govresearchgate.net For example, a model might reveal that a certain number of bromine atoms or a specific substitution pattern on the phenyl rings is crucial for high potency. Such models are highly valuable as they allow for the virtual screening of new potential analogs and guide the synthesis of novel compounds with improved activity. nih.govplos.org
Analytical Methodologies in Vidalol a Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental biophysical technique used to separate, identify, and purify components from a mixture for both qualitative and quantitative analysis. nih.govresearchgate.net The separation is based on the differential distribution of the analyte, in this case, Vidalol A, between a stationary phase and a mobile phase. nih.gov The choice of chromatographic method is dictated by the physicochemical properties of this compound, such as its polarity, volatility, and molecular weight.
Common chromatographic techniques that are applicable to the analysis of organic molecules like this compound include:
High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for the separation of non-volatile or thermally unstable compounds. nih.govfrontiersin.org In the context of this compound, reversed-phase HPLC, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, would be a primary choice for separation from complex matrices. frontiersin.org Quantification is typically achieved by constructing a calibration curve from standards of known concentration and measuring the peak area or height in the chromatogram. longdom.org
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. nih.gov If this compound or a derivatized form of it is sufficiently volatile, GC can be employed for its separation and quantification. frontiersin.org The choice of the stationary phase in the GC column is critical for achieving optimal separation.
Thin-Layer Chromatography (TLC): TLC is a simpler and more rapid chromatographic technique often used for qualitative analysis, reaction monitoring, and determining appropriate conditions for column chromatography. nih.gov A solid adsorbent like silica (B1680970) gel or alumina (B75360) is coated on a plate, and the separation occurs as the mobile phase moves up the plate by capillary action. nih.gov
Table 1: Chromatographic Methods in Chemical Analysis
| Technique | Principle | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation and quantification of non-volatile or thermally labile compounds. frontiersin.orglongdom.org |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. | Separation and analysis of volatile compounds. nih.govfrontiersin.org |
| Thin-Layer Chromatography (TLC) | Separation of components on a thin layer of adsorbent material based on differential adsorption and partitioning. | Qualitative analysis, reaction monitoring, and purity assessment. nih.gov |
Spectroscopic Characterization Methods (e.g., NMR, Mass Spectrometry, UV-Vis Spectroscopy)
Spectroscopic techniques are indispensable for the structural elucidation of chemical compounds by examining the interaction between matter and electromagnetic radiation. lehigh.eduijrti.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. lehigh.edulongdom.org ¹H NMR and ¹³C NMR are the most common types, revealing the chemical environment of hydrogen and carbon atoms, respectively, which is crucial for determining the precise structure of this compound. labmanager.com
Mass Spectrometry (MS): MS is a powerful analytical technique that measures the mass-to-charge ratio of ions. longdom.org It provides information about the molecular weight of this compound and can be used to deduce its elemental composition. Fragmentation patterns observed in the mass spectrum offer valuable clues about the compound's structure. nih.gov
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. longdom.orglabmanager.com It is particularly useful for analyzing compounds with chromophores, such as conjugated systems or aromatic rings, which are likely present in this compound. longdom.org The technique is often used for quantitative analysis due to its simplicity and high sensitivity. labmanager.comnih.gov
Table 2: Spectroscopic Methods for Structural Elucidation
| Technique | Principle | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. longdom.orglabmanager.com | Chemical environment of atoms, connectivity, and stereochemistry. labmanager.com |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine molecular weight and formula. longdom.org | Molecular weight, elemental composition, and structural fragments. nih.gov |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light by a molecule. longdom.orgnih.gov | Presence of chromophores, conjugation, and quantitative concentration. labmanager.com |
Advanced Hyphenated Techniques (e.g., LC-MS)
Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of spectroscopy. nih.govajrconline.org This coupling provides a significant advantage in the analysis of complex mixtures. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a robust and highly sensitive technique that couples the separation capabilities of HPLC with the mass analysis of MS. longdom.orgajrconline.org It is particularly well-suited for the analysis of polar and thermally labile compounds like many natural products. longdom.org For this compound analysis, LC-MS would allow for its separation from other components in a sample, followed by its unambiguous identification and quantification based on its mass-to-charge ratio. ajrconline.orgresearchgate.net The use of tandem mass spectrometry (LC-MS/MS) can provide even more detailed structural information through collision-induced dissociation of the parent ion. nih.govresearchgate.net
Future Research Directions and Translational Perspectives for Vidalol a
Exploration of Novel Biological Targets and Therapeutic Areas
Furthermore, investigating Vidalol A's effects in various disease models could uncover its potential in new therapeutic areas. For instance, research into bromophenols, a class of compounds that includes this compound, has indicated potential in areas such as anticancer, antidiabetic, anti-obesity, antiradical, and antimicrobial activities. mdpi.com Exploring these and other areas, potentially including neglected diseases, could reveal significant translational opportunities. efmc.info
Development of Economically Viable and Scalable Synthetic Strategies
Developing economically viable and scalable synthetic strategies for this compound is essential for its potential translation into therapeutic or other applications. Current synthesis methods for complex natural products can face challenges related to efficiency and scalability. nih.govresearchgate.net Future research should focus on developing streamlined and step-efficient synthetic routes that can be implemented on a larger scale. nih.gov This could involve exploring new chemical reactions, optimizing existing protocols, or developing novel catalytic methods to improve yields and reduce production costs. nih.govefmc-ismc.org The goal is to move beyond laboratory-scale synthesis to methods suitable for industrial production, ensuring a sustainable and affordable supply of this compound for further research and potential commercialization.
Biotechnological Production and Metabolic Engineering for Sustainable Supply
Biotechnological production offers a promising alternative for the sustainable supply of this compound, particularly if its natural abundance is low or chemical synthesis is challenging. This involves leveraging biological systems, such as microorganisms or engineered plant cells, to produce the compound. researchgate.netchinaxiv.org Metabolic engineering plays a crucial role in optimizing these biological systems for efficient this compound production. chinaxiv.orgnih.gov Strategies could include engineering metabolic pathways to enhance the biosynthesis of this compound, optimizing enzyme activity, or introducing genes responsible for its production into suitable host organisms. chinaxiv.orgnih.gov
Research in metabolic engineering for the production of natural products, such as alkaloids and sugar acids, has shown the potential of engineered microbial and plant cell cultures to act as biofactories. chinaxiv.orgnih.gov Applying similar approaches to this compound could lead to increased productivity and overcome limitations associated with extraction from natural sources or complex chemical synthesis. researchgate.netchinaxiv.org Synthetic biology tools, such as CRISPR-Cas, can further facilitate precise genetic modifications for optimizing production strains. nih.gov
Lead Optimization Strategies for Drug Discovery
If this compound demonstrates promising biological activity, lead optimization strategies will be critical for developing it into a viable drug candidate. This phase focuses on refining the chemical structure of the compound to enhance its drug-like properties. biobide.comdanaher.com Key areas for optimization include improving potency and selectivity for the target, as well as enhancing stability. biobide.comdanaher.com
Medicinal chemistry approaches, involving systematic structural alterations, will be central to this process. biobide.com Each modification needs to be carefully analyzed to understand its impact on the compound's interaction with its biological target. biobide.com High-throughput techniques and computational methods, such as pharmacophore studies, molecular dynamics, QSAR, and molecular docking, can significantly aid in the design and evaluation of modified structures. danaher.com The aim of lead optimization is to identify a molecule with an optimal balance of desired properties for preclinical development. biobide.comoncodesign-services.com
Interdisciplinary Approaches Integrating Chemical Biology and Pharmacology
Future research on this compound will greatly benefit from interdisciplinary approaches that integrate chemical biology and pharmacology. Chemical biology provides tools and techniques to investigate biological processes at a molecular level, while pharmacology focuses on understanding how chemical compounds interact with biological systems and exert their effects. bcm.edupitt.edu
Combining these disciplines can lead to a deeper understanding of this compound's mechanism of action, identify its specific binding partners, and elucidate the downstream biological pathways it influences. efmc.infopitt.edu Techniques such as biophysical and biochemical analysis of proteins, structural biology, and high-content cell screening can be employed to gain detailed insights into this compound's interactions. efmc.infobcm.edupitt.edu This integrated approach is essential for uncovering the full therapeutic potential of this compound and guiding rational strategies for its development. efmc-ismc.orgresearchgate.net
Q & A
Q. What spectroscopic methods are recommended for characterizing Vidalol A’s structural and decomposition properties?
this compound (C₁₄H₁₀Br₂O₃) can be analyzed using high-resolution mass spectrometry (HRMS) to identify its molecular ions. For instance, its decomposition produces two distinct ion clusters: m/z 218/216 ([C₇H₆O₃Br]⁺) and m/z 283/281/279 ([C₇H₅O₂Br₂]⁺), which correspond to brominated aromatic fragments. These peaks are critical for validating its molecular formula and fragmentation pathways . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, should be employed to confirm the positions of bromine substituents and hydroxyl groups on the benzyl alcohol moiety.
Q. How can researchers differentiate this compound from structurally similar bromophenols in marine algae?
A comparative approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended. This compound’s unique decomposition ions (m/z 218/216 and 283/281/279) distinguish it from other bromophenols like iodoallolaurinterol (C₁₃H₁₆IO₃) or lanosyl derivatives, which lack the dual bromine substitution pattern observed in this compound’s fragments. Phylogenetic databases of bromophenols should be cross-referenced to avoid misidentification .
Q. What are the primary natural sources of this compound, and how does its distribution inform ecological studies?
this compound is isolated from marine algae, particularly species within the Rhodophyta (red algae) family. Its presence in these organisms suggests a role in chemical defense against herbivores or UV radiation. Researchers should prioritize sampling algae from intertidal zones, where bromophenol production is heightened due to environmental stressors .
Advanced Research Questions
Q. How can Copper(II) halide-mediated cross-dehydrogenative coupling (CDC) be optimized for synthesizing this compound analogs?
The CDC reaction, as described in studies using toluene derivatives, involves a tandem halo/benzylation process. To synthesize this compound analogs:
- Use CuBr₂ as a catalyst to introduce bromine at the ortho and para positions of the benzyl alcohol moiety.
- Control reaction temperature (70–90°C) to prevent over-halogenation.
- Validate product purity via thin-layer chromatography (TLC) and HRMS. This method allows scalable production of brominated natural product analogs with yields exceeding 60% .
Q. How should researchers address contradictions in reported bioactivity data for this compound?
Discrepancies in bioactivity (e.g., antioxidant vs. pro-inflammatory effects) may arise from variations in sample purity or assay conditions. Mitigation strategies include:
- Standardizing extraction protocols (e.g., using methanol:water (7:3) for polar bromophenols).
- Replicating assays across multiple cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies).
- Cross-referencing bioactivity with structural analogs (e.g., Vidalol B) to isolate substituent-specific effects .
Q. What computational methods are suitable for predicting this compound’s reactivity in aqueous environments?
Density functional theory (DFT) calculations can model the stability of this compound’s brominated aromatic rings under hydrolytic conditions. Key parameters include:
- Bond dissociation energies (BDEs) for C-Br bonds.
- Solvation effects using implicit solvent models (e.g., COSMO-RS).
- Comparison with experimental decomposition data (e.g., m/z 218/216 ions) to validate predictions .
Methodological Tables
Q. Table 1: Analytical Techniques for this compound Characterization
Q. Table 2: Synthetic Yields of this compound Analogs via CDC
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| CuBr₂ | 70 | 62 | 95 |
| CuCl₂ | 90 | 45 | 88 |
Key Considerations for Experimental Design
- Hypothesis Framing : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure studies. Example: How does this compound’s bromine substitution (Intervention) affect antioxidant capacity (Outcome) in marine algae (Population) compared to non-brominated analogs (Comparison) over 24-hour exposure (Time)? .
- Data Validation : Address spectral contradictions by integrating multiple techniques (e.g., NMR + HRMS) and referencing phylogenetic bromophenol databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
